molecular formula C17H15N3O B11846292 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea CAS No. 53102-03-7

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea

Cat. No.: B11846292
CAS No.: 53102-03-7
M. Wt: 277.32 g/mol
InChI Key: OXIIEMNQLBAJHS-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea is a urea derivative featuring a naphthalen-1-yl group and a pyridin-3-ylmethyl substituent. Urea derivatives are widely studied for their diverse biological activities, including enzyme modulation and receptor binding. The pyridin-3-ylmethyl moiety introduces a heteroaromatic system, which may participate in hydrogen bonding or π-π interactions in biological systems .

Properties

CAS No.

53102-03-7

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

1-naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C17H15N3O/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-11H,12H2,(H2,19,20,21)

InChI Key

OXIIEMNQLBAJHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3-aminopyridine with 1-naphthyl isocyanate. This reaction is carried out under controlled conditions, often involving heating at around 50°C for 1.5 hours . The reaction can be catalyzed by using carbonyldiimidazole as a coupling agent to enhance the yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Name R Group Molecular Weight* Melting Point (°C) Yield (%)
1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea Naphthalen-1-yl ~309.34† Not reported
Compound 29 4-(Piperazin-1-ylsulfonyl)phenyl 102–103 74
Vacor 4-Nitrophenyl ~302.28† Not reported
1-Naphthalen-1-yl-3-(2-phenylethyl)urea 2-Phenylethyl ~320.39† Not reported
Compound DDY01 Complex fluorobenzoyl-piperazinyl 189–190 83

*Calculated based on structural formula; †Estimated using PubChem tools.

Key Substituent Effects

  • Naphthalen-1-yl vs.
  • Pyridin-3-ylmethyl vs. Phenylethyl : The pyridine nitrogen enables hydrogen bonding, whereas phenylethyl relies on hydrophobic interactions .
  • Sulfonyl/Piperazinyl vs. Nitro : Polar sulfonamide groups enhance solubility, while nitro groups modulate electronic properties for enzymatic activity .

Biological Activity

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)urea is a compound that combines naphthalene and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H12N2O. Its structure features a urea functional group substituted with naphthalene and pyridine rings, contributing to its unique chemical behavior and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The urea group allows for binding to enzyme active sites, potentially inhibiting their activity or modulating receptor functions. This interaction is crucial for its anticancer and antibacterial properties, as it can disrupt essential cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can improve antiproliferative activity against various cancer cell lines, including HeLa and A549, with IC50 values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa0.058
Similar Pyridine DerivativeA5490.035
Another AnalogueMDA-MB-2310.021

The presence of both naphthalene and pyridine rings enhances π-π stacking interactions with biological targets, which may contribute to their increased efficacy.

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Similar urea derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antibacterial Activity of Urea Derivatives

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.0039
Similar Urea DerivativeEscherichia coli0.025

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Study : A study evaluated the compound's effect on HeLa cells, revealing a significant reduction in cell viability at low concentrations, suggesting its potential as a chemotherapeutic agent.
  • Antibacterial Efficacy : Another research project tested various urea derivatives against multiple bacterial strains, confirming the effectiveness of this compound in inhibiting bacterial growth.

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